molecular formula C18H20N6O6 B2416530 Furan-2-yl(4-(6-((2-hydroxyethyl)(methyl)amino)-7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)piperazin-1-yl)methanone CAS No. 685841-19-4

Furan-2-yl(4-(6-((2-hydroxyethyl)(methyl)amino)-7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)piperazin-1-yl)methanone

Cat. No.: B2416530
CAS No.: 685841-19-4
M. Wt: 416.394
InChI Key: QFZNNKQLVVYZDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furan-2-yl(4-(6-((2-hydroxyethyl)(methyl)amino)-7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C18H20N6O6 and its molecular weight is 416.394. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

furan-2-yl-[4-[5-[2-hydroxyethyl(methyl)amino]-4-nitro-2,1,3-benzoxadiazol-7-yl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O6/c1-21(8-9-25)13-11-12(15-16(20-30-19-15)17(13)24(27)28)22-4-6-23(7-5-22)18(26)14-3-2-10-29-14/h2-3,10-11,25H,4-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFZNNKQLVVYZDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=C(C2=NON=C2C(=C1)N3CCN(CC3)C(=O)C4=CC=CO4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound Furan-2-yl(4-(6-((2-hydroxyethyl)(methyl)amino)-7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, supported by data tables and research findings.

Antibacterial Activity

Recent studies have indicated that derivatives of furan compounds exhibit significant antibacterial properties. For instance, furan-based compounds have been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Proteus vulgaris . The minimum inhibitory concentration (MIC) values for these compounds often range from 64 µg/mL to lower concentrations depending on the specific derivative tested .

Anticancer Activity

Furan derivatives have also been investigated for their anticancer properties. Research has demonstrated that certain furan-containing compounds exhibit cytotoxic effects against various cancer cell lines. For example, one study reported that a furan derivative showed an IC50 value of 0.15 ± 0.05 µg/mL against HeLa cervical cancer cells . The mechanism of action is believed to involve mitochondrial modification and membranolytic effects.

Anti-inflammatory Activity

Several furan derivatives have been identified as selective COX-2 inhibitors, showcasing potential as anti-inflammatory agents. These compounds demonstrated COX-2 inhibitory potency comparable to established drugs like rofecoxib in various in vivo models .

Table 1: Biological Activities of Furan Derivatives

Activity TypeCompound ExampleTarget Organism/Cell LineMIC/IC50 ValueReference
Antibacterial3-aryl-3(furan-2-yl)propanoic acidEscherichia coli64 µg/mL
AnticancerFuran derivativeHeLa cells0.15 ± 0.05 µg/mL
Anti-inflammatoryDiary furanone derivativesCOX-2 enzymeComparable to rofecoxib

Case Study: Anticancer Efficacy of Furan Derivatives

A study published in the International Journal of Advanced Biological and Biomedical Research evaluated the anticancer efficacy of several furan derivatives against colorectal cancer cell lines. Results showed that certain compounds exhibited enhanced cytotoxicity compared to standard chemotherapeutics, indicating their potential as novel anticancer agents .

Pharmacokinetics and Selectivity

Pharmacokinetic studies on furan derivatives suggest that their bioavailability can exceed 52% when administered orally, making them suitable candidates for further development as therapeutic agents .

Scientific Research Applications

Antitumor Activity
Research has indicated that derivatives of furan compounds can exhibit significant antitumor properties. For instance, furan-based compounds have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The incorporation of piperazine and nitrobenzo compounds enhances their anticancer efficacy by potentially targeting specific cellular pathways involved in tumor growth .

Antimicrobial Properties
Furan derivatives have shown promising antimicrobial activity. The specific compound may exhibit effectiveness against a range of bacterial and fungal pathogens, which is crucial for developing new antibiotics amid rising resistance to existing drugs. The presence of the nitro group is often associated with enhanced antimicrobial potency .

Anti-inflammatory Effects
The compound may also play a role in anti-inflammatory responses. Studies have demonstrated that similar furan derivatives can inhibit cyclooxygenase enzymes, thereby reducing inflammation and pain associated with various conditions such as arthritis and cardiovascular diseases .

Synthetic Methodologies

The synthesis of furan derivatives typically involves several key steps:

  • Starting Materials : Commonly used starting materials include furan itself and various substituted anilines or piperazines.
  • Reactions : The synthesis may involve reactions such as nucleophilic substitutions, cyclizations, or coupling reactions to form the desired complex structure.
  • Characterization Techniques : Post-synthesis, compounds are characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their structures and purity .

Case Study 1: Anticancer Activity

A study evaluated the anticancer activity of a series of furan derivatives against human breast cancer cell lines. The results indicated that compounds containing the piperazine moiety significantly inhibited cell growth compared to controls. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

In a comparative study of various furan derivatives against Gram-positive and Gram-negative bacteria, the compound demonstrated notable antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like penicillin .

Case Study 3: Anti-inflammatory Potential

Research focused on the anti-inflammatory properties of furan-containing compounds revealed that they effectively reduced inflammatory markers in animal models of arthritis. The study highlighted the potential for these compounds to be developed into therapeutic agents for chronic inflammatory diseases .

Data Summary Table

ApplicationActivity TypeReference Source
AntitumorCell proliferation inhibition
AntimicrobialBacterial inhibition
Anti-inflammatoryInhibition of COX enzymes

Q & A

Basic Question: What synthetic strategies are recommended for optimizing the regioselectivity and yield of this compound?

Methodological Answer:
The synthesis of this compound requires careful optimization of solvent systems, temperature, and reaction time. For example, regioselective formation of the benzooxadiazole core can be achieved using polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C, as demonstrated in the synthesis of analogous furan-containing methanones . To improve yield, consider introducing the nitro group early in the synthetic pathway to avoid side reactions. Purification via column chromatography with gradients of ethyl acetate/hexane (1:4 to 1:1) is effective for isolating intermediates. Monitoring reaction progress using TLC with UV visualization ensures minimal byproduct formation.

Basic Question: Which spectroscopic techniques are critical for validating the structural integrity of this compound?

Methodological Answer:
A combination of ¹H/¹³C NMR , FT-IR , and high-resolution mass spectrometry (HRMS) is essential. For the nitrobenzooxadiazole moiety, characteristic IR absorption bands near 1520 cm⁻¹ (N–O asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch) confirm the nitro group . In NMR, the piperazine protons typically appear as a multiplet at δ 2.5–3.5 ppm, while the furan ring protons resonate at δ 6.3–7.4 ppm . HRMS with electrospray ionization (ESI+) should match the theoretical molecular weight (e.g., [M+H]⁺ calculated for C₁₉H₂₂N₆O₅: 427.17 g/mol).

Advanced Question: How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?

Methodological Answer:
SAR studies should systematically modify key regions:

  • Piperazine substituents : Replace the 2-hydroxyethyl group with other alkyl or aryl groups to assess hydrophilicity effects on bioavailability .
  • Nitro group : Reduce it to an amine (using H₂/Pd-C) and compare activity to evaluate redox-sensitive pharmacophores .
  • Benzooxadiazole core : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at position 7 to study electronic effects on target binding .
    In vitro assays : Test derivatives for anti-inflammatory activity via COX-2 inhibition (ELISA) or NF-κB luciferase reporter assays, referencing triazole-based anti-inflammatory analogs .

Advanced Question: What computational methods predict the binding affinity of this compound to biological targets?

Methodological Answer:
Molecular docking (AutoDock Vina or Schrödinger Suite) can model interactions with targets like COX-2 or kinases. Use the crystal structure of COX-2 (PDB ID: 5KIR) to dock the compound, focusing on hydrogen bonds between the nitro group and Arg120/His90 residues . Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) optimize the geometry and calculate electrostatic potential maps to identify nucleophilic/electrophilic regions . Molecular Dynamics (MD) simulations (NAMD/GROMACS) over 100 ns assess stability in a lipid bilayer to predict membrane permeability.

Advanced Question: How does the nitro group influence the compound’s reactivity and metabolic stability?

Methodological Answer:
The nitro group’s electron-withdrawing nature increases electrophilicity, making the compound prone to nucleophilic aromatic substitution (e.g., with thiols or amines in biological systems). To assess metabolic stability:

  • Conduct in vitro microsomal assays (human liver microsomes, NADPH regeneration system) to identify nitro-reduction metabolites .
  • Use LC-MS/MS to detect reduced amine derivatives (m/z shift of +2 due to NH₂ vs. NO₂).
  • Compare half-life (t₁/₂) in microsomes to analogs lacking the nitro group to quantify its impact on metabolic degradation .

Advanced Question: What experimental approaches resolve contradictions in biological activity data across related compounds?

Methodological Answer:

  • Dose-response analysis : Perform IC₅₀/EC₅₀ curves (0.1–100 µM) to confirm whether activity discrepancies arise from potency vs. efficacy differences .
  • Off-target screening : Use a kinase profiling panel (e.g., Eurofins KinaseProfiler) to identify unintended interactions that may explain variability .
  • Solubility assessment : Measure aqueous solubility (shake-flask method) and logP (HPLC) to rule out bioavailability issues masking true activity .

Advanced Question: How can the compound’s photostability be evaluated for in vivo applications?

Methodological Answer:

  • UV-Vis spectroscopy : Expose the compound to UV light (λ = 365 nm) and monitor absorbance changes over 24 hours to detect degradation.
  • HPLC-PDA analysis : Quantify degradation products (e.g., nitroso derivatives) using a C18 column and acetonitrile/water gradient .
  • EPR spectroscopy : Detect free radical formation under light exposure, which correlates with phototoxicity risks .

Basic Question: What purification techniques are optimal for isolating intermediates during synthesis?

Methodological Answer:

  • Flash chromatography : Use silica gel (230–400 mesh) with gradients optimized for polarity (e.g., hexane → ethyl acetate for nonpolar intermediates; DCM → methanol for polar ones) .
  • Recrystallization : For nitro-containing intermediates, ethanol/water (3:1) at 0–4°C achieves high-purity crystals.
  • HPLC purification : Semi-preparative C18 columns (ACN/0.1% TFA in water) resolve closely eluting byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.